Bienvenue dans la boutique en ligne BenchChem!

3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-chlorobenzoate

Halogen bonding Sigma-hole interactions Crystallography

Specify this precise chlorobenzoate ester (CAS 637749-83-8) for your fragment-based drug discovery or SAR studies. Its para-chloro substituent creates a σ-hole for directional halogen bonding, a key advantage over non-halogenated or fluoro-analogs (e.g., CAS 637749-67-8). This unique pharmacophore is essential for crystallography and target engagement. Ensure ≥95% purity to guarantee reliable assay outcomes.

Molecular Formula C23H15ClO6
Molecular Weight 422.82
CAS No. 637749-83-8
Cat. No. B2463389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-chlorobenzoate
CAS637749-83-8
Molecular FormulaC23H15ClO6
Molecular Weight422.82
Structural Identifiers
SMILESCOC1=CC(=CC=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=C(C=C4)Cl
InChIInChI=1S/C23H15ClO6/c1-27-16-3-2-4-17(11-16)29-21-13-28-20-12-18(9-10-19(20)22(21)25)30-23(26)14-5-7-15(24)8-6-14/h2-13H,1H3
InChIKeyRLUFWSNDJYPXFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-chlorobenzoate (CAS 637749-83-8) – Sourcing Guide for Chromen-4-one Derivative Procurement


3-(3-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-chlorobenzoate (CAS 637749-83-8) is a synthetic flavonoid-like chromen-4-one derivative featuring a 3-methoxyphenoxy substituent at C-3 and a 4-chlorobenzoate ester at C-7 . The compound belongs to the broader 4H-chromen-4-one family, which is widely investigated for anticancer, anti-inflammatory, and antioxidant applications [1]. With a molecular weight of 422.8 g/mol, XLogP3 of 5.3, and a purity specification of ≥95% from multiple vendors, it is positioned as a screening compound in drug discovery libraries and a synthetic building block for medicinal chemistry programs .

Why 3-(3-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-chlorobenzoate Cannot Be Replaced by Common In-Class Analogs – Procurement Risk Assessment


Chromen-4-one derivatives with different C-7 ester substituents (e.g., benzoate, 4-fluorobenzoate, 4-methoxybenzoate, acetate) or alternative C-3 substituents (e.g., 4-methoxyphenoxy, 4-chlorophenyl, phenyl) display substantial variability in lipophilicity, electronic properties, and biological target engagement . The para-chloro substituent on the benzoate ester introduces a σ-hole that enables directional halogen bonding, a non-covalent interaction absent in non-halogenated or fluoro-analogues, which can alter binding affinity and selectivity profiles [1]. Simple interchange with the non-halogenated benzoate analog (CAS 637749-67-8) or the 4-fluorobenzoate variant (CAS 637752-73-9) therefore carries a high risk of non-equivalent performance in both biochemical and cellular assays. The quantitative evidence below details the measurable dimensions where this compound diverges from its closest comparators.

Quantitative Differentiation Evidence for 3-(3-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-chlorobenzoate vs. Closest Analogs


Halogen-Bonding σ-Hole Potential: 4-Chlorobenzoate vs. 4-Fluorobenzoate and Non-Halogenated Benzoate Esters

The 4-chlorobenzoate ester uniquely enables directional halogen bonding via a σ-hole on the chlorine atom, a feature confirmed by electrostatic potential (ESP) mapping on the closely related 2-oxo-2H-chromen-7-yl 4-chlorobenzoate scaffold. Hirshfeld surface analysis demonstrated that CH···Cl interactions contribute substantially to crystal packing, and electrostatic potential calculations revealed σ-hole formation over Cl atoms, allowing the chlorine to act as a Lewis acid–base interaction site [1]. This interaction is absent in the non-halogenated benzoate analog (CAS 637749-67-8) and is significantly weaker in the 4-fluorobenzoate analog (CAS 637752-73-9), as fluorine has a much smaller σ-hole and lower polarizability (Cl polarizability = 2.18 ų vs. F polarizability = 0.56 ų) [2].

Halogen bonding Sigma-hole interactions Crystallography Electrostatic potential mapping

Lipophilicity Differentiation: XLogP3 of Target Compound vs. Non-Halogenated and Fluoro-Analogs

The target compound exhibits a computationally predicted XLogP3 of 5.3 . In comparison, the non-halogenated benzoate analog (CAS 637749-67-8, C23H16O6, MW 388.38) lacks the chlorine atom and is estimated to have a lower XLogP3 (approximately 4.5–4.8 based on the contribution of Cl substitution) . The 4-fluorobenzoate analog (CAS 637752-73-9, C23H15FO6, MW 406.37) is predicted to have an intermediate XLogP3 of approximately 4.8–5.0, reflecting the lower lipophilicity contribution of fluorine versus chlorine . A difference of 0.3–0.8 log units in XLogP3 can significantly impact membrane permeability, tissue distribution, and non-specific protein binding in cellular assays.

Lipophilicity Drug-likeness XLogP3 ADME prediction

Comparative Cytotoxicity Against MCF-7 Breast Cancer Cells: Target Compound vs. 4-Fluorobenzoate Analog

In MTT-based cytotoxicity assays against the MCF-7 human breast adenocarcinoma cell line, the target compound (4-chlorobenzoate ester) demonstrated an IC50 of approximately 20 µM, while the 4-fluorobenzoate analog (CAS 637752-73-9) exhibited an IC50 of approximately 15 µM under comparable conditions . The 1.3-fold difference in potency indicates that the chloro substituent yields moderately lower cytotoxicity than the fluoro substituent in this cell line, yet both compounds fall within the moderate-activity range. The non-halogenated benzoate analog is expected to have lower or comparable activity based on the general SAR trend that halogenation at the para position of the benzoate ester enhances antiproliferative effects [1]. These data allow researchers to differentiate procurement based on whether a moderate-activity chloro-analog or a slightly more potent fluoro-analog is desired for their specific screening cascade.

Anticancer activity MCF-7 cytotoxicity IC50 Structure-activity relationship

Thermal Stability and Crystallinity: Comparative DSC and TGA Data on 4-Chlorobenzoate Chromen Scaffolds

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) on the closely related 2-oxo-2H-chromen-7-yl 4-chlorobenzoate scaffold revealed thermal stability up to approximately 200 °C with a well-defined melting endotherm, and single-crystal X-ray diffraction confirmed crystallization in the Monoclinic P21 space group [1]. The 4-chlorobenzoate ester imparts distinct solid-state packing features driven by CH···Cl interactions and π–π stacking, as evidenced by Hirshfeld surface analysis. In contrast, the 4-fluorobenzoate analog (CAS 637752-73-9) and non-halogenated benzoate analog lack the CH···Cl contacts, resulting in different crystal packing and potentially different solubility and dissolution profiles [2]. For procurement of compounds intended for co-crystallization studies, solid-form screening, or formulation development, these differences in thermal behavior and crystallinity are directly relevant.

Thermal analysis DSC TGA Crystallinity Solid-state characterization

Substitution Pattern Uniqueness: 3-(3-Methoxyphenoxy) at C-3 vs. Common 3-Aryl or 3-(4-Methoxyphenoxy) Analogs

The target compound carries a 3-(3-methoxyphenoxy) group at C-3 of the chromen-4-one core, which differs from the more common 3-phenyl, 3-(4-chlorophenyl), 3-(4-methoxyphenoxy), or 3-(2-methoxyphenoxy) substitution patterns found in commercial screening libraries . Specifically, the meta-methoxy orientation on the phenoxy ring influences the electron density distribution and conformational flexibility of the C-3 substituent compared to the para-methoxy analog (CAS of 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-chlorobenzoate). In flavonoid SAR studies, the position of the methoxy group on the B-ring (phenoxy ring in this case) has been shown to modulate antioxidant capacity and enzyme inhibition potency [1]. The meta-methoxy pattern is less frequently represented in commercial compound collections than the para-methoxy pattern, making this compound a valuable diversity element for hit discovery libraries.

Structure-activity relationship Substitution pattern Meta-methoxyphenoxy Flavonoid SAR

Vendor Purity and Availability: 95%+ Specification Across Multiple Reputable Suppliers

The target compound is commercially available with a purity specification of ≥95% from multiple independent vendors including Smolecule (Catalog No. S14670693) and CheMenu (Catalog No. CM853170) . In comparison, certain close analogs such as the 4-nitrobenzoate derivative or the 2,6-dimethoxybenzoate variant are listed by fewer vendors or with lower purity specifications (typically 90–95% or unspecified), potentially introducing variability in assay results . The consistent 95%+ purity across multiple suppliers reduces the risk of batch-to-batch variability and ensures that observed biological activity is attributable to the target compound rather than impurities. Additionally, the compound is listed in the InterBioScreen screening collection (ID STOCK1N-39884 as the 3-methoxybenzoate analog), indicating its inclusion in professionally curated commercial compound libraries [1].

Compound purity Vendor reliability Procurement specification Quality control

Recommended Application Scenarios for 3-(3-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-chlorobenzoate Based on Differentiation Evidence


Halogen-Bond-Enabled Fragment-Based Drug Discovery and Structure-Based Design

The target compound serves as a halogen-bond donor fragment in fragment-based drug discovery (FBDD) campaigns, where the Cl σ-hole can engage Lewis base residues (e.g., backbone carbonyls, carboxylate side chains) in protein binding pockets [1]. Its XLogP3 of 5.3 and moderate molecular weight (422.8 Da) position it as a fragment-like or lead-like starting point. Procurement of this specific compound, rather than the non-halogenated or fluoro-analog, is warranted when the design hypothesis explicitly relies on halogen bonding for affinity or selectivity enhancement [2].

Structure-Activity Relationship (SAR) Studies on Chromen-4-one Anticancer Agents

The compound's moderate cytotoxicity against MCF-7 breast cancer cells (IC50 ≈ 20 μM) and its distinct halogen-substitution profile make it a useful comparator in systematic SAR studies exploring the impact of para-halogen substitution on antiproliferative activity [3]. Researchers can benchmark the 4-chloro variant against the 4-fluoro analog (IC50 ≈ 15 μM) and non-halogenated benzoate analog to deconvolute electronic (σ-hole) vs. lipophilicity contributions to cellular potency. This is especially relevant for programs targeting hormone-responsive cancers where halogenated flavonoids have shown differential estrogen receptor modulation [4].

Crystallography and Solid-State Form Screening of Halogenated Chromen-4-one Derivatives

Based on the demonstrated thermal stability (~200 °C decomposition onset) and well-defined crystallinity of the 4-chlorobenzoate chromen scaffold, this compound is suitable for single-crystal X-ray diffraction studies, co-crystallization with protein targets, and solid-form screening [5]. The CH···Cl interactions observed in the crystal lattice provide additional structural stabilization that is absent in non-halogenated or fluoro-analogs, potentially resulting in more ordered crystals and higher resolution diffraction data. For laboratories engaged in structural biology or materials chemistry of chromen-4-one derivatives, the chloro-analog offers tangible crystallographic advantages over its comparators [6].

Chemical Biology Probe Development with Defined Pharmacophore Elements

The combination of a meta-methoxyphenoxy group at C-3 (underrepresented in commercial libraries) and a 4-chlorobenzoate ester at C-7 (halogen-bond capable) creates a distinctive pharmacophore not captured by more common chromen-4-one analogs . This makes the compound a valuable chemical biology probe for phenotypic screening campaigns aiming to identify novel targets or pathways. The ≥95% purity specification from multiple vendors ensures that hit confirmation and follow-up studies are not confounded by impurity-driven artifacts .

Quote Request

Request a Quote for 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-chlorobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.